molecular formula C30H54O2 B15176934 2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol

2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol

Cat. No.: B15176934
M. Wt: 446.7 g/mol
InChI Key: DDNGITSTKRVQGM-CLJLJLNGSA-N
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Description

1,4-Benzenediol, 2,?-didodecyl-, branched is a derivative of 1,4-benzenediol, also known as hydroquinone. This compound features two hydroxyl groups attached to a benzene ring, with additional branched dodecyl groups. It is a member of the dihydroxybenzenes family, which are known for their various applications in chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenediol derivatives often involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride. This method, however, can lead to polyalkylation and rearrangement reactions .

A more efficient and green method involves the use of water/ethanol as a solvent and potassium carbonate as a base. This method avoids the use of toxic reagents and extreme temperatures, making it more suitable for large-scale production .

Industrial Production Methods

Industrial production of 1,4-benzenediol derivatives typically employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2,?-didodecyl-, branched undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, substituted hydroquinones, and various alkylated derivatives .

Mechanism of Action

The mechanism of action of 1,4-benzenediol, 2,?-didodecyl-, branched involves its interaction with cellular components. The hydroxyl groups can donate electrons, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and has potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenediol, 2,?-didodecyl-, branched is unique due to its branched dodecyl groups, which enhance its hydrophobicity and influence its solubility and reactivity. This structural modification can lead to different physical and chemical properties compared to its simpler counterparts .

Properties

Molecular Formula

C30H54O2

Molecular Weight

446.7 g/mol

IUPAC Name

2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol

InChI

InChI=1S/C30H54O2/c1-5-9-13-17-25(15-11-7-3)19-21-27-23-30(32)28(24-29(27)31)22-20-26(16-12-8-4)18-14-10-6-2/h23-26,31-32H,5-22H2,1-4H3/t25-,26-/m1/s1

InChI Key

DDNGITSTKRVQGM-CLJLJLNGSA-N

Isomeric SMILES

CCCCC[C@@H](CCCC)CCC1=CC(=C(C=C1O)CC[C@H](CCCC)CCCCC)O

Canonical SMILES

CCCCCC(CCCC)CCC1=CC(=C(C=C1O)CCC(CCCC)CCCCC)O

Origin of Product

United States

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